4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a chloro and methoxycarbonyl group on one phenyl ring and a hydroxy group on another
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method involves the esterification of 3-chloro-4-methoxycarbonylphenylboronic acid followed by a Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(3-Chloro-4-hydroxymethylphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of 4-(3-Amino-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxycarbonylphenylboronic acid
- 4-(Methoxycarbonyl)-3-chlorophenylboronic acid
- 3-Chloro-4-methoxycarbonylbenzoic acid
Uniqueness
4-(3-Chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxycarbonyl, and hydroxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-15(20)11-5-2-8(6-12(11)16)10-4-3-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGBOPMIOKMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692000 |
Source
|
Record name | 3'-Chloro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-84-5 |
Source
|
Record name | 3'-Chloro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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